molecular formula C25H47N13O18S2 B1663724 VIOMYCIN CAS No. 32988-50-4

VIOMYCIN

货号: B1663724
CAS 编号: 32988-50-4
分子量: 881.9 g/mol
InChI 键: HMKHTQGEDRQEOM-IGZVKJTASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .

准备方法

Synthetic Routes and Reaction Conditions

VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .

Industrial Production Methods

Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions

VIOMYCIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving celiomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of celiomycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

科学研究应用

Role in Treating Multidrug-Resistant Tuberculosis

Viomycin is included in combination therapies for MDR-TB due to its effectiveness against Mycobacterium tuberculosis strains resistant to first-line treatments. It is often used alongside other second-line drugs such as capreomycin and amikacin. The combination therapy approach aims to reduce the risk of developing further resistance while effectively targeting the bacteria .

This compound Biosynthesis Research

Research into the biosynthesis of this compound has revealed insights into its chemical structure and production mechanisms. Studies utilizing heterologous expression systems have identified key genes involved in this compound biosynthesis, such as vioQ and vioP, which are crucial for the modification and acylation of the cyclic pentapeptide core . Understanding these pathways not only aids in producing this compound but also opens avenues for engineering new antibiotics based on its structure.

Summary Table: Key Applications and Findings

Application Description Key Findings
Antimicrobial Activity Treatment for MDR-TBEffective against resistant strains; part of combination therapies .
Mechanism of Action Inhibits peptide elongation by binding to ribosomeStabilizes ribosome in pretranslocation state; reduces efficiency of GTP hydrolysis and peptide bond formation .
Error Induction Alters translational accuracyIncreases acceptance of near-cognate tRNA, potentially leading to higher mutation rates .
Biosynthesis Research Investigates genetic pathways for this compound productionIdentifies key genes (e.g., vioQ, vioP) essential for biosynthetic modifications .

Case Studies

  • MDR-TB Treatment Efficacy
    A clinical study demonstrated that patients with MDR-TB showed significant improvement when treated with a regimen including this compound. The combination reduced bacterial load effectively compared to regimens lacking this antibiotic.
  • Biosynthetic Pathway Investigation
    Research involving Streptomyces lividans has elucidated the genetic basis for this compound production. Deletion mutants lacking specific biosynthetic genes produced nonhydroxylated derivatives, highlighting the importance of these modifications for antibiotic activity .

作用机制

VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .

相似化合物的比较

VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .

List of Similar Compounds

  • Capreomycin
  • Kanamycin
  • Streptomycin
  • Neomycin

生物活性

Viomycin is a tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves inhibiting bacterial protein synthesis, specifically targeting the ribosomal translocation process. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on bacterial translation, and implications for antibiotic resistance.

This compound exerts its antibacterial effects by binding to the ribosome and interfering with the elongation phase of protein synthesis. It primarily inhibits the action of elongation factor G (EF-G), which is crucial for the translocation of mRNA during translation. This inhibition leads to a significant decrease in translational accuracy and efficiency.

  • Binding to Ribosomes : this compound binds to the ribosomal A site, stabilizing both cognate and near-cognate ternary complexes (TCs) but favoring near-cognate interactions. This binding requires bases A1492 and A1493 in their flipped-out conformation, blocking their return to an inactive state .
  • Effects on Translational Accuracy : The presence of this compound reduces the accuracy of initial codon selection by approximately 170-fold when comparing conditions with and without this compound. This is attributed to its ability to stabilize incorrect tRNA interactions .
  • Inhibition of mRNA Translocation : this compound's inhibition of EF-G catalyzed translocation is a critical step in the peptide elongation cycle. By preventing mRNA from moving through the ribosome, this compound effectively stalls protein synthesis, leading to bacterial cell death .

Research Findings

Several studies have investigated this compound's biological activity, providing insights into its efficacy and potential resistance mechanisms.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey Findings
This compound binding stabilizes near-cognate TCs, enhancing misreading and reducing translational fidelity.
Characterized the kinetic model for this compound's action, demonstrating its impact on peptide elongation and translocation inhibition.
Investigated this compound biosynthesis and derivatives, revealing structural modifications that affect its biological activity.
Explored the structural basis for ribosomal translocation inhibition by this compound, noting its stabilization of intermediate states.

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

In clinical settings, this compound has been used effectively against MDR-TB strains that are resistant to first-line treatments such as isoniazid and rifampicin. A study involving patients with MDR-TB showed that this compound, when combined with other second-line agents, resulted in improved treatment outcomes compared to regimens lacking this antibiotic .

Case Study 2: Resistance Mechanisms

Research has identified genetic mutations in bacterial strains that confer resistance to this compound. These mutations often occur in genes related to ribosomal proteins or EF-G, altering the binding affinity of this compound and allowing continued protein synthesis despite its presence . Understanding these resistance mechanisms is crucial for developing new strategies to combat antibiotic-resistant infections.

属性

Key on ui mechanism of action

Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis.

CAS 编号

32988-50-4

分子式

C25H47N13O18S2

分子量

881.9 g/mol

IUPAC 名称

(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1

InChI 键

HMKHTQGEDRQEOM-IGZVKJTASA-N

SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N

手性 SMILES

C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

规范 SMILES

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

同义词

(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VIOMYCIN
Reactant of Route 2
VIOMYCIN
Reactant of Route 3
VIOMYCIN
Reactant of Route 4
VIOMYCIN
Reactant of Route 5
VIOMYCIN
Reactant of Route 6
VIOMYCIN

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。